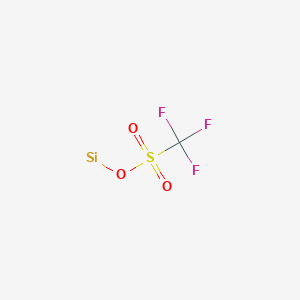
Silyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silyl trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is CF3O3SSi and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activation of Ketones and Aldehydes
TMSOTf is primarily employed to activate carbonyl compounds such as ketones and aldehydes, facilitating the formation of silyl enol ethers. This reaction is crucial for synthesizing complex organic molecules.
Example Reaction :R2C O+TMSOTf→R2C OSi CH3 3+by productsThis activation allows for subsequent reactions, such as nucleophilic additions or cyclizations .
Synthesis of 2-Methylfurans
A notable application of TMSOTf is in the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates. This process involves alkylation, cyclization, and desilylation, yielding significant product yields ranging from 52% to 86% .
Case Study :
- Research Title : One-Pot Synthesis of 2-Methylfurans
- Authors : Sklar et al.
- Yield : 52-86%
- Conditions : Reaction performed at room temperature with triethylamine as a base .
Deprotection Reactions
TMSOTf is also effective in deprotecting Boc-protected amines, allowing for the regeneration of free amines under mild conditions. The reaction typically involves TMSOTf in the presence of triethylamine or lutidine .
Glycosylation Reactions
In glycosylation chemistry, TMSOTf facilitates the formation of glycosidic bonds by activating glycosyl donors. This application is particularly valuable in synthesizing complex carbohydrates and glycoproteins .
Comparative Data Table of Applications
Propriétés
Numéro CAS |
77066-67-2 |
|---|---|
Formule moléculaire |
CF3O3SSi |
Poids moléculaire |
177.16 g/mol |
InChI |
InChI=1S/CF3O3SSi/c2-1(3,4)8(5,6)7-9 |
Clé InChI |
WSLKAOPFYKSAEF-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)O[Si] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O[Si] |
Synonymes |
S-TFMS silyl trifluoromethanesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















